molecular formula C31H36N2O4 B2645381 1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol CAS No. 692762-10-0

1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol

Cat. No.: B2645381
CAS No.: 692762-10-0
M. Wt: 500.639
InChI Key: QGGSJFJKVFNWPD-UHFFFAOYSA-N
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Description

1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound featuring a diazepane ring and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

    Attachment of Naphthalene Groups: The naphthalene moieties are introduced via nucleophilic substitution reactions. This involves reacting naphthol derivatives with halogenated intermediates.

    Final Assembly: The final step involves coupling the diazepane intermediate with the naphthalene-substituted propanol under controlled conditions to ensure the correct attachment and formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The compound can be reduced to form alcohols or amines using reagents like LiAlH₄ or NaBH₄.

    Substitution: The naphthalene rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like HNO₃ or SO₃.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, CrO₃

    Reduction: LiAlH₄, NaBH₄

    Substitution: HNO₃, SO₃, Br₂

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which 1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, potentially altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-Hydroxy-3-(naphthalen-1-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-1-yloxy)propan-2-ol
  • 2-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol

Uniqueness

1-{4-[2-Hydroxy-3-(naphthalen-2-yloxy)propyl]-1,4-diazepan-1-yl}-3-(naphthalen-2-yloxy)propan-2-ol is unique due to its specific diazepane ring structure and the positioning of the naphthalene groups, which may confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[4-(2-hydroxy-3-naphthalen-2-yloxypropyl)-1,4-diazepan-1-yl]-3-naphthalen-2-yloxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O4/c34-28(22-36-30-12-10-24-6-1-3-8-26(24)18-30)20-32-14-5-15-33(17-16-32)21-29(35)23-37-31-13-11-25-7-2-4-9-27(25)19-31/h1-4,6-13,18-19,28-29,34-35H,5,14-17,20-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGSJFJKVFNWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)CC(COC2=CC3=CC=CC=C3C=C2)O)CC(COC4=CC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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